1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one
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Overview
Description
1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloropyridine ring and a dimethylamino group attached to a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloropyridine and dimethylamine as the primary starting materials.
Formation of Intermediate: The 2-chloropyridine undergoes a nucleophilic substitution reaction with a suitable reagent to introduce the propenone moiety.
Final Product Formation: The intermediate product is then reacted with dimethylamine under controlled conditions to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chloropyridine ring can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-chloropyridin-3-yl)-3-(methylamino)prop-2-en-1-one: Similar structure but with a methylamino group instead of a dimethylamino group.
1-(2-chloropyridin-3-yl)-3-(ethylamino)prop-2-en-1-one: Similar structure but with an ethylamino group instead of a dimethylamino group.
1-(2-chloropyridin-3-yl)-3-(propylamino)prop-2-en-1-one: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness
1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one is unique due to the presence of the dimethylamino group, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit distinct reactivity compared to its analogs.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C10H11ClN2O/c1-13(2)7-5-9(14)8-4-3-6-12-10(8)11/h3-7H,1-2H3 |
InChI Key |
VJWLVZNRISQMLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
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